molecular formula C14H20N4O3S B14964096 2-isopropyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

2-isopropyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B14964096
M. Wt: 324.40 g/mol
InChI Key: WLAJSBODTACZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(PIPERIDINE-1-SULFONYL)-2-(PROPAN-2-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE is a complex organic compound that belongs to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(PIPERIDINE-1-SULFONYL)-2-(PROPAN-2-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidine-1-sulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Addition of the propan-2-yl group: This can be done through alkylation reactions using alkyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions could be used to modify specific parts of the molecule.

    Substitution: Various substitution reactions can be employed to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halides, sulfonyl chlorides, and alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the creation of novel materials or catalysts.

Biology

Biologically, triazolopyridines are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, compounds like this are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer, infections, or neurological disorders.

Industry

Industrially, such compounds might be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action for 8-(PIPERIDINE-1-SULFONYL)-2-(PROPAN-2-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridines: Other compounds in this class may share similar structural features and biological activities.

    Sulfonyl-containing compounds: These compounds often exhibit unique reactivity and biological properties.

Uniqueness

What sets 8-(PIPERIDINE-1-SULFONYL)-2-(PROPAN-2-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE apart is its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C14H20N4O3S

Molecular Weight

324.40 g/mol

IUPAC Name

8-piperidin-1-ylsulfonyl-2-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C14H20N4O3S/c1-11(2)18-14(19)17-10-6-7-12(13(17)15-18)22(20,21)16-8-4-3-5-9-16/h6-7,10-11H,3-5,8-9H2,1-2H3

InChI Key

WLAJSBODTACZBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)N2C=CC=C(C2=N1)S(=O)(=O)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.